(2-Chloro-4-fluorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(2-Chloro-4-fluorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19ClFN3O2 and its molecular weight is 351.81. The purity is usually 95%.
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Biological Activity
The compound (2-Chloro-4-fluorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, with the CAS number 1170073-65-0, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClFN3O2 with a molecular weight of 351.8 g/mol. The structure includes a chloro-fluorophenyl moiety and an oxadiazole derivative, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₉ClFN₃O₂ |
Molecular Weight | 351.8 g/mol |
CAS Number | 1170073-65-0 |
Biological Activities
Research indicates that derivatives of oxadiazoles exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds exhibit IC50 values in the micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
- Anti-inflammatory Effects : Oxadiazole derivatives have been evaluated for their anti-inflammatory properties. In vivo studies indicated that certain oxadiazoles could significantly reduce edema in carrageenan-induced models, suggesting potential for treating inflammatory conditions .
- Antimicrobial Properties : Some oxadiazole derivatives have displayed antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
The mechanisms behind the biological activities of this compound are likely multifaceted:
- Enzyme Inhibition : Oxadiazole derivatives are known to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, contributing to their anticancer effects .
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cellular proliferation and apoptosis .
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antitumor Activity :
- Anti-inflammatory Study :
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O2/c1-10(2)15-20-21-16(24-15)11-5-7-22(8-6-11)17(23)13-4-3-12(19)9-14(13)18/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEPEMVMWJLDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.